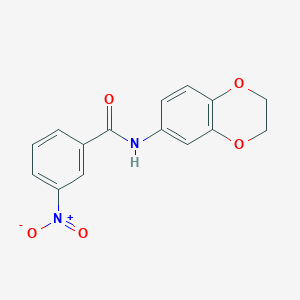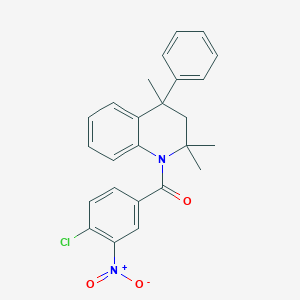![molecular formula C23H21NO3 B5107357 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in cancer research.
Wirkmechanismus
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibits angiogenesis by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the formation of new blood vessels. MetAP2 is involved in the processing of proteins that are required for angiogenesis, and by inhibiting its activity, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively block the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potency. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is a highly potent inhibitor of angiogenesis and can effectively block the formation of new blood vessels at low concentrations. However, one limitation of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is its toxicity. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have toxic effects on the liver and kidneys, and care must be taken when using it in lab experiments.
Zukünftige Richtungen
There are a number of future directions for 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one research. One area of interest is the development of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one analogs that are less toxic and more effective at inhibiting angiogenesis. Another area of interest is the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal angiogenesis.
Synthesemethoden
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can be synthesized using a modified version of the fumagillin synthesis method. The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-biphenylacetyl chloride to form 1-(4-biphenylyl)-3-(2,5-dimethoxyphenyl) urea. This intermediate is then reacted with chloroacetyl chloride to form the final product, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one works by inhibiting angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow, and by inhibiting angiogenesis, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively starve tumors of the nutrients they need to survive.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGACNRYGZQUNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)